molecular formula C17H19N9 B6997659 N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine

N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine

Cat. No.: B6997659
M. Wt: 349.4 g/mol
InChI Key: OKZZGJLQRBHKSS-UHFFFAOYSA-N
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Description

N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine is a complex organic compound featuring a purine ring system substituted with a cyclopropyl group and a bis(1-methylimidazol-2-yl)methyl moiety

Properties

IUPAC Name

N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-24-7-5-18-15(24)13(16-19-6-8-25(16)2)23-14-12-17(21-9-20-14)26(10-22-12)11-3-4-11/h5-11,13H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZZGJLQRBHKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)NC3=C4C(=NC=N3)N(C=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine typically involves multiple steps, starting with the preparation of the core purine structure. The cyclopropyl group can be introduced through cyclopropanation reactions, while the bis(1-methylimidazol-2-yl)methyl moiety is often added through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's biological activity can be explored in various assays to determine its potential as a therapeutic agent. It may interact with biological targets such as enzymes or receptors.

Medicine: Potential applications in medicine include the development of new drugs for treating diseases. Its interaction with specific molecular targets can be studied to understand its therapeutic effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may offer advantages in catalysis and material science.

Mechanism of Action

The mechanism by which N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine exerts its effects involves binding to specific molecular targets. The purine ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • N-[bis(1-methylimidazol-2-yl)methyl]ethylenediamine: A related compound with similar imidazole groups but a different core structure.

  • 9-cyclopropyladenine: A purine derivative with a cyclopropyl group but lacking the bis(1-methylimidazol-2-yl)methyl moiety.

Uniqueness: N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine stands out due to its combination of the purine ring, cyclopropyl group, and bis(1-methylimidazol-2-yl)methyl moiety, which may confer unique biological and chemical properties compared to similar compounds.

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